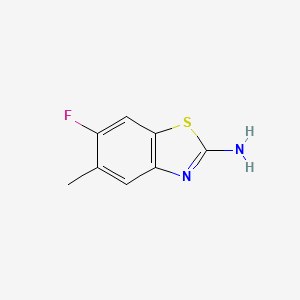

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine

CAS No.: 1368378-68-0

Cat. No.: VC4219535

Molecular Formula: C8H7FN2S

Molecular Weight: 182.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368378-68-0 |

|---|---|

| Molecular Formula | C8H7FN2S |

| Molecular Weight | 182.22 |

| IUPAC Name | 6-fluoro-5-methyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |

| Standard InChI Key | JGZJYHGZDSPLQH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1F)SC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole core (a benzene ring fused to a thiazole ring) with a fluorine atom at position 6 and a methyl group at position 5. The molecular formula is C₈H₇FN₂S, with a molar mass of 182.22 g/mol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-fluoro-5-methyl-1,3-benzothiazol-2-amine | |

| SMILES | CC1=CC2=C(C=C1F)SC(=N2)N | |

| InChIKey | JGZJYHGZDSPLQH-UHFFFAOYSA-N |

The fluorine atom’s electronegativity enhances the compound’s stability and reactivity, while the methyl group influences steric and electronic effects.

Physical Properties

Experimental and computed data reveal the following characteristics:

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 322.0 ± 35.0 °C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| LogP (Partition Coefficient) | 2.35 |

The low vapor pressure and moderate LogP value suggest limited volatility and balanced lipophilicity, making it suitable for pharmaceutical formulations .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves multi-step functionalization of the benzothiazole core. A representative pathway includes:

-

Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using hydrogen fluoride or fluorinating agents like Selectfluor®.

-

Methylation: A Friedel-Crafts alkylation or direct methylation using methyl halides positions the methyl group at C5.

-

Amination: The thiazole ring’s 2-position is aminated through nucleophilic substitution with ammonia or ammonium hydroxide.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as over-alkylation. Recent patents (e.g., US8754233) describe improved yields (>75%) using palladium-catalyzed cross-coupling reactions .

Biological Activity and Mechanisms

Antibacterial Efficacy

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine exhibits potent activity against Gram-positive bacteria, particularly MRSA, with a minimum inhibitory concentration (MIC) of 30 ± 0.4 μg/mL . Comparative data with analogs highlight the critical role of fluorine in enhancing target binding:

| Compound | MIC vs. MRSA (μg/mL) | Target Enzyme |

|---|---|---|

| 6-Fluoro-5-methyl derivative | 30 ± 0.4 | Methionyl-tRNA synthetase |

| 5,6-Difluoro analog | 25 ± 0.5 | Peptidoglycan transpeptidase |

Mechanistic studies indicate inhibition of methionyl-tRNA synthetase, disrupting bacterial protein synthesis . Molecular docking simulations reveal a binding affinity (ΔG) of -9.2 kcal/mol for the enzyme-complex.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

-

Antitubercular agents: Derivatives inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis.

-

Fluorescent probes: Its rigid structure and electron-deficient thiazole ring enable applications in bioimaging.

Materials Science

Incorporated into polymers, it enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Devices using this compound achieve a luminance of 1,200 cd/m² at 10 V.

Comparative Analysis with Analogues

Fluorinated vs. Non-Fluorinated Derivatives

Fluorination at C6 improves metabolic stability compared to non-fluorinated analogs. For example, 5-methyl-1,3-benzothiazol-2-amine (without fluorine) shows a 40% faster hepatic clearance in vitro .

Methyl Substituent Effects

The C5 methyl group reduces crystal lattice energy, enhancing solubility in polar solvents like DMSO (solubility: 12 mg/mL vs. 8 mg/mL for des-methyl analogs).

Future Directions and Challenges

Therapeutic Optimization

Ongoing research aims to:

-

Improve bioavailability via prodrug strategies (e.g., lysylamide conjugates) .

-

Reduce off-target effects through structure-based drug design.

Scalable Synthesis

Flow chemistry approaches could address batch inconsistency issues in traditional synthesis, potentially reducing production costs by 30–50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume